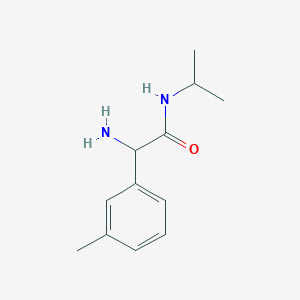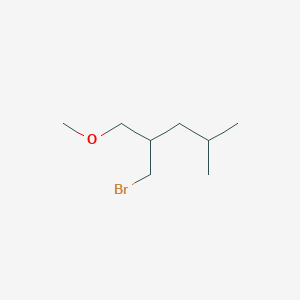![molecular formula C14H21BrO B13186045 ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. This compound is characterized by a benzene ring substituted with a bromomethyl group and a 4-methylpentyl group connected via an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of 4-methylpentanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-methylpentanol is replaced by the benzyl bromide, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH), and alcohols (R-OH) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-(Bromomethyl)biphenyl-2-carboxylate: Another bromomethyl-substituted benzene derivative with different functional groups.
4-{[2-(Bromomethyl)pentyl]oxy}biphenyl: Similar structure but with a biphenyl core instead of a single benzene ring.
Uniqueness
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to its specific substitution pattern and the presence of both a bromomethyl and a 4-methylpentyl group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-(bromomethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)8-14(9-15)11-16-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChI Key |
CRSGVSSZOPDPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


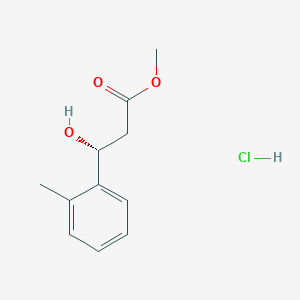

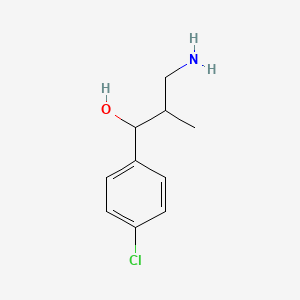
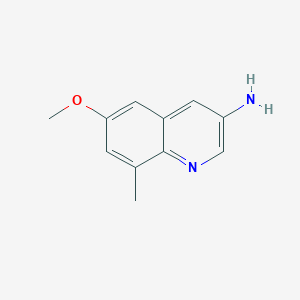
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
